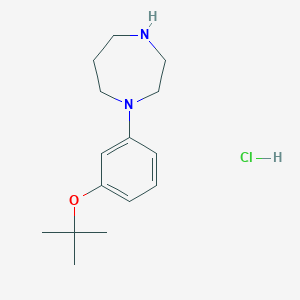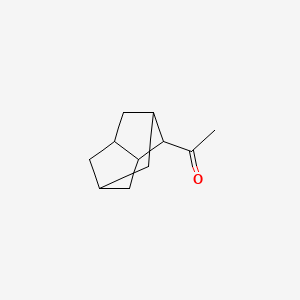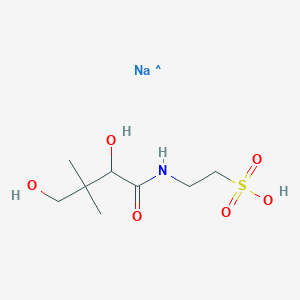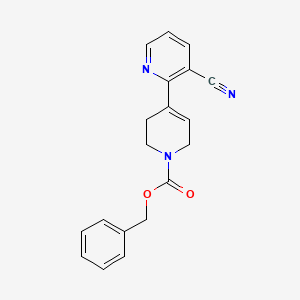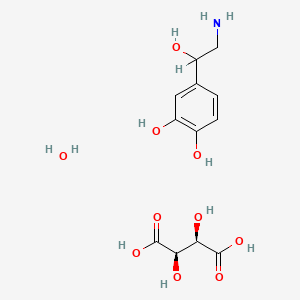
Norepinephrine L-bitartrate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norepinephrine L-bitartrate hydrate is a complex organic compound with significant applications in various scientific fields This compound consists of two primary components: 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol and (2R,3R)-2,3-dihydroxybutanedioic acid, which are combined in a hydrated form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol typically involves the reaction of catechol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a temperature of around 80°C. The product is then purified through recrystallization.
(2R,3R)-2,3-dihydroxybutanedioic acid, also known as tartaric acid, is commonly obtained from natural sources such as grapes. It can also be synthesized through the oxidation of maleic acid using potassium permanganate as an oxidizing agent.
Industrial Production Methods
In industrial settings, the production of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The compound is then isolated and purified using techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium dichromate.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Norepinephrine L-bitartrate hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adrenaline: Structurally similar but with different functional groups.
Dopamine: Shares the catechol structure but differs in the side chain.
Norepinephrine: Similar in structure but with distinct biological functions.
Uniqueness
Norepinephrine L-bitartrate hydrate is unique due to its combination of catechol and tartaric acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C12H19NO10 |
|---|---|
Molekulargewicht |
337.28 g/mol |
IUPAC-Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t;1-,2-;/m.1./s1 |
InChI-Schlüssel |
LNBCGLZYLJMGKP-UACZKNEHSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Isomerische SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B1645075.png)

![5-Chloro-2-[(1,1-dioxido-1-benzothiophen-3-yl)oxy]aniline](/img/structure/B1645084.png)
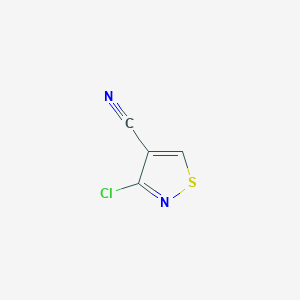
![1,4-Benzenediamine, N1-[2-(diethylamino)ethyl]-](/img/structure/B1645107.png)

